Phenyl 4,6-O-benzylidene-1-thio-a-D-mannopyranoside
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Overview
Description
Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside is a specialized carbohydrate derivative known for its significant role in carbohydrate chemistry. This compound is particularly noted for its application in the stereocontrolled synthesis of β-mannopyranosides, which are essential in the synthesis of various oligosaccharides, glycoconjugates, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside typically involves the introduction of the 4,6-O-benzylidene acetal group. This process was refined in the mid-1990s and further optimized in 2005 by the group of Mallet, who employed fluoroboric acid as a catalyst. This method allows for the purification of the product by simple crystallization, overcoming the main obstacle of chromatographic purification .
Industrial Production Methods: The use of fluoroboric acid as a catalyst enables the production of multigram quantities of the compound, making it feasible for larger-scale applications .
Chemical Reactions Analysis
Types of Reactions: Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiol group to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiol group.
Substitution: The thiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of oligosaccharides and glycoconjugates, which are important for studying carbohydrate-protein interactions.
Biology: The compound is used to investigate the role of carbohydrates in biological systems, including cell-cell recognition and signaling.
Mechanism of Action
The mechanism of action of Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The 4,6-O-benzylidene acetal group provides steric hindrance, which helps in the selective formation of β-mannopyranosides. This selectivity is crucial for the synthesis of complex carbohydrates and glycoconjugates .
Comparison with Similar Compounds
- Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside
- Phenyl 1-thio-α-D-mannopyranoside
- Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside
Comparison: Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside is unique due to its 4,6-O-benzylidene acetal group, which provides steric hindrance and enables the selective formation of β-mannopyranosides. This selectivity is not as pronounced in similar compounds, making Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside particularly valuable for specific synthetic applications .
Biological Activity
Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside (referred to as "the compound") is a glycoside that has garnered attention for its potential biological activities, particularly in the context of glycosylation reactions and its role as a glycosyl donor. This article provides a detailed overview of its biological activity, including synthesis, applications, and relevant research findings.
Synthesis and Structural Characteristics
The compound is synthesized through the glycosylation of mannopyranosyl thioglycosides. The presence of the benzylidene group at positions 4 and 6 enhances the stability of the glycoside and influences its reactivity during glycosylation processes. The thiol group at position 1 is crucial for the formation of glycosidic bonds, making it an effective donor in various reactions.
Table 1: Key Structural Features of the Compound
Feature | Description |
---|---|
Glycosidic Bond Type | Thioglycoside |
Protecting Groups | 4,6-O-benzylidene |
Anomeric Configuration | α-D-mannopyranoside |
Reactivity in Glycosylation | High selectivity for α-anomers |
Glycosylation Reactions
The compound has been studied extensively for its role in glycosylation reactions. It acts as a potent glycosyl donor, facilitating the formation of α-glucosides with high selectivity when reacting with various alcohols. This selectivity is attributed to the electronic effects of the benzylidene protecting groups, which stabilize the transition state during the reaction process .
Research Findings:
- Selectivity: In experiments, phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside demonstrated a β:α selectivity ratio that varied depending on the reaction conditions and the nature of the acceptor alcohol .
- Activation Conditions: The compound can be activated using various promoters such as NIS/TfOH or dibutyltin oxide, which enhances its reactivity in glycosylation processes .
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity against certain bacterial strains. The presence of the thio group is believed to contribute to this bioactivity by disrupting bacterial cell wall synthesis .
Case Studies
-
Glycosylation Efficiency:
A study conducted by Crich et al. evaluated the efficiency of phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside in synthesizing complex oligosaccharides. The results showed that using this compound as a donor significantly improved yields compared to traditional methods, highlighting its utility in carbohydrate chemistry . -
Antimicrobial Activity Assessment:
In another study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the benzylidene group enhanced antimicrobial efficacy, suggesting potential applications in developing new antibacterial agents .
Properties
IUPAC Name |
2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNIQCYVYFGHSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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